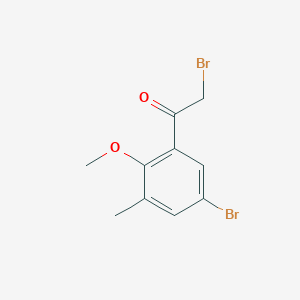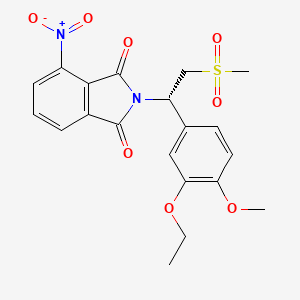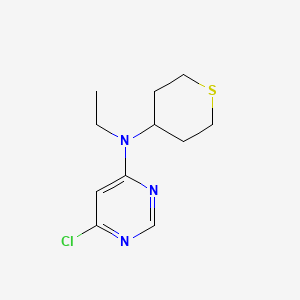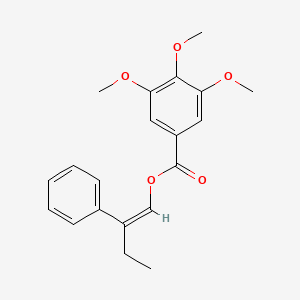
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is an organic compound that combines a phenylbutenyl group with a trimethoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with (Z)-2-phenylbut-1-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the phenylbutenyl group can be reduced to form the saturated analog.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanoic acid, while reduction can produce 2-phenylbutanol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a precursor for the development of drugs with antiproliferative and anti-inflammatory properties. Studies have indicated its effectiveness against certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Wirkmechanismus
The mechanism by which (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate exerts its effects involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions. It can also bind to specific proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate: Similar in structure but lacks the phenylbutenyl group.
Ethyl 3,4,5-Trimethoxybenzoate: Another ester derivative with similar properties but different alkyl chain length.
Uniqueness
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is unique due to the presence of both the phenylbutenyl and trimethoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[(Z)-2-phenylbut-1-enyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-5-14(15-9-7-6-8-10-15)13-25-20(21)16-11-17(22-2)19(24-4)18(12-16)23-3/h6-13H,5H2,1-4H3/b14-13- |
InChI-Schlüssel |
HUUXAOHFPGNAFB-YPKPFQOOSA-N |
Isomerische SMILES |
CC/C(=C/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


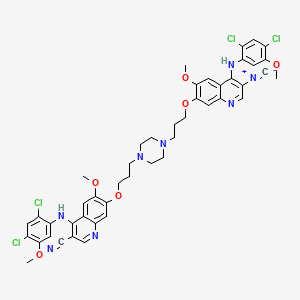
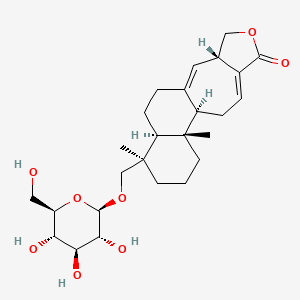

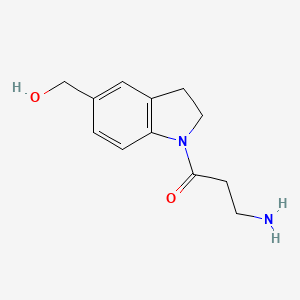
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)


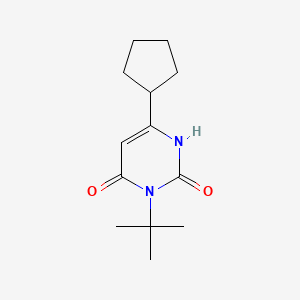
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

